4-Methyl-3-oxopiperazine-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-oxopiperazine-1-sulfonyl chloride is a chemical compound with a unique structure that has garnered attention in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-oxopiperazine-1-sulfonyl chloride typically involves the reaction of 4-Methyl-3-oxopiperazine with sulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-oxopiperazine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like sodium hydroxide or potassium carbonate, and nucleophiles such as amines or alcohols. The reactions are typically carried out under mild to moderate temperatures to ensure controlled reaction rates .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a sulfonamide derivative .
Scientific Research Applications
4-Methyl-3-oxopiperazine-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development and pharmaceutical formulations.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Methyl-3-oxopiperazine-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-oxopiperazine: A related compound with similar structural features but different reactivity and applications.
4-Methyl-2-piperazinone: Another similar compound with distinct chemical properties and uses.
Uniqueness
4-Methyl-3-oxopiperazine-1-sulfonyl chloride stands out due to its unique combination of a piperazine ring with a sulfonyl chloride group, making it highly versatile for various chemical reactions and applications .
Properties
Molecular Formula |
C5H9ClN2O3S |
---|---|
Molecular Weight |
212.66 g/mol |
IUPAC Name |
4-methyl-3-oxopiperazine-1-sulfonyl chloride |
InChI |
InChI=1S/C5H9ClN2O3S/c1-7-2-3-8(4-5(7)9)12(6,10)11/h2-4H2,1H3 |
InChI Key |
QPUYNBSRCQXRPL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1=O)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.